N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide
Description
N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a methylphenyl ring, which is further connected to a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-7-10(15-9-3-4-9)5-6-11(8)12-16(2,13)14/h5-7,9,12H,3-4H2,1-2H3 |
InChI Key |
JQFVSVYNTZFFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyclopropoxy-2-methylphenylamine and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-cyclopropoxy-2-methylphenylamine is dissolved in an appropriate solvent like dichloromethane. Methanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-2-methylphenyl)methanesulfonamide can be compared with similar compounds such as:
N-(4-Methylphenyl)methanesulfonamide: This compound lacks the cyclopropoxy group, which may result in different chemical and biological properties.
N-(2-Cyclopropoxy-4-methoxyphenyl)methanesulfonamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
N-(4-Cyanophenyl)methanesulfonamide: The presence of a cyano group can significantly alter the compound’s electronic properties and its interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
